molecular formula C25H38O4 B3101959 Monodocosahexaenoin CAS No. 140670-40-2

Monodocosahexaenoin

Cat. No. B3101959
CAS RN: 140670-40-2
M. Wt: 402.6 g/mol
InChI Key: JWPHORDRFVRZPP-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monodocosahexaenoin is a monoacylglycerol that contains docosahexaenoic acid (DHA) . It is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of Monodocosahexaenoin is C25H38O4 . The formal name is 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-dihydroxypropyl ester with 1,2,3-propanetriol .


Physical And Chemical Properties Analysis

Monodocosahexaenoin has a molecular weight of 402.6 . It is a neat oil and is soluble in chloroform .

Scientific Research Applications

1. Cancer Research and Therapy

  • Anti-Angiogenesis in Breast Cancer : DHA has been investigated for its anticancer activities, particularly its role in altering breast cancer cell exosome secretion and microRNA contents, leading to the inhibition of angiogenesis (Hannafon et al., 2015).

2. Biomedical Applications

  • Implantable Biomedical Applications : Chitin and chitosan, biopolymers which can be modified chemically to resemble compounds like DHA, have been studied for various biomedical applications, including drug delivery and tissue engineering (Khor & Lim, 2003).

3. Bioinformatics and Molecular Biology

  • Coding in Macromolecules : Research on encoding information in polymers using monomer-based alphabets, similar to the role of fatty acids in biological systems, offers insights into data storage and product identification (Lutz, 2015).

Mechanism of Action

The mechanism of action of DHA, a component of Monodocosahexaenoin, has been studied in the context of reducing the risk of certain cancers . The mechanism of action of DHA was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .

Safety and Hazards

Monodocosahexaenoin is not intended for human or veterinary use . Specific safety and hazard information is not provided in the search results.

Future Directions

Research on DHA and its derivatives, including Monodocosahexaenoin, is ongoing. One study compared the effects of free DHA and five lipids carrying one to three DHA chains (including Monodocosahexaenoin) on the viability of the MDA-MB-231 breast cancer cell line . This suggests that future research may continue to explore the potential therapeutic applications of Monodocosahexaenoin and other DHA-containing compounds .

properties

IUPAC Name

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHORDRFVRZPP-KUBAVDMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monodocosahexaenoin
Reactant of Route 2
Reactant of Route 2
Monodocosahexaenoin
Reactant of Route 3
Reactant of Route 3
Monodocosahexaenoin
Reactant of Route 4
Reactant of Route 4
Monodocosahexaenoin
Reactant of Route 5
Monodocosahexaenoin
Reactant of Route 6
Monodocosahexaenoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.